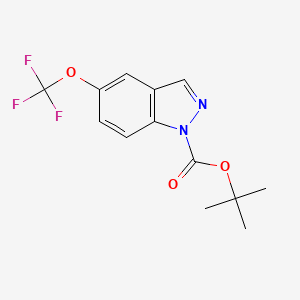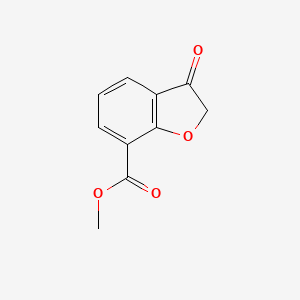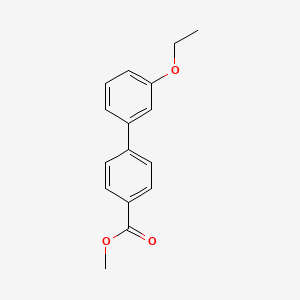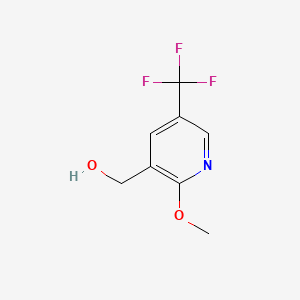
Carisoprodol-D7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carisoprodol-D7 is a deuterated form of carisoprodol, a centrally acting muscle relaxant. It is primarily used in scientific research as an internal standard for carisoprodol testing or isotope dilution methods by gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry. Carisoprodol itself is widely prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions .
准备方法
Synthetic Routes and Reaction Conditions: Carisoprodol-D7 is synthesized by incorporating deuterium atoms into the carisoprodol molecule. The synthesis involves the reaction of deuterated isopropylamine with 2-methyl-2-propyl-1,3-propanediol dicarbamate. The reaction is typically carried out in the presence of a deuterated solvent such as deuterated methanol .
Industrial Production Methods: The industrial production of this compound involves the use of advanced techniques such as liquid chromatography-tandem mass spectrometry to ensure the purity and consistency of the compound. The process includes the use of certified reference materials and stringent quality control measures to maintain the integrity of the final product .
化学反应分析
Types of Reactions: Carisoprodol-D7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its primary metabolite, meprobamate.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide are commonly employed.
Major Products Formed:
Oxidation: Meprobamate is the major product formed from the oxidation of this compound.
Reduction and Substitution: The specific products depend on the reagents and conditions used.
科学研究应用
Carisoprodol-D7 is extensively used in scientific research for various applications, including:
Chemistry: It serves as an internal standard in analytical chemistry for the quantitation of carisoprodol and its metabolites.
Biology: The compound is used in pharmacokinetic studies to understand the metabolism and excretion of carisoprodol.
Medicine: this compound is employed in clinical toxicology and urine drug testing to monitor pain prescription compliance.
Industry: It is used in forensic analysis to detect the presence of carisoprodol in biological samples
作用机制
The precise mechanism of action of Carisoprodol-D7 is not completely understood. it is believed to exert its effects through central nervous system depression. In animal studies, carisoprodol appears to block interneuronal activity in the descending reticular formation and spinal cord, thereby altering pain perception. The compound’s sedative effects are thought to contribute to its muscle relaxant properties .
相似化合物的比较
Carisoprodol-D7 is unique due to its deuterated nature, which enhances its stability and allows for more accurate analytical measurements. Similar compounds include:
Carisoprodol: The non-deuterated form, widely used as a muscle relaxant.
Meprobamate: The primary metabolite of carisoprodol, known for its anxiolytic effects.
Methocarbamol: Another centrally acting muscle relaxant with similar therapeutic uses
This compound stands out due to its application in precise analytical methods and its role in enhancing the accuracy of pharmacokinetic studies.
属性
CAS 编号 |
1218911-16-0 |
|---|---|
分子式 |
C12H24N2O4 |
分子量 |
267.37 g/mol |
IUPAC 名称 |
[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3,7D2,8D2 |
InChI 键 |
OFZCIYFFPZCNJE-GDXCJPCVSA-N |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C |
手性 SMILES |
[2H]C([2H])([2H])C(CCC)(C([2H])([2H])OC(=O)N)C([2H])([2H])OC(=O)NC(C)C |
规范 SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


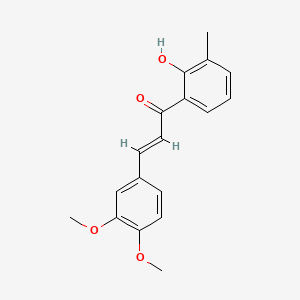
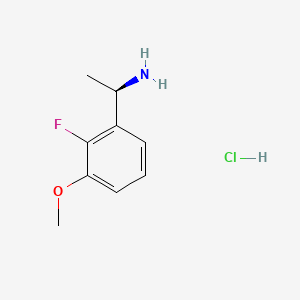
![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)
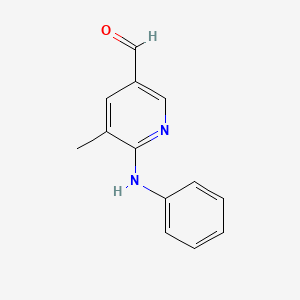
![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)
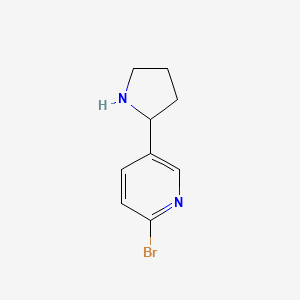
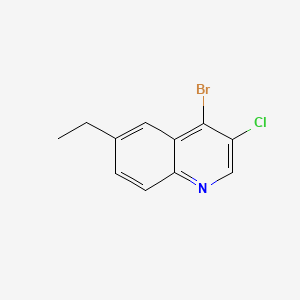
![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B578461.png)
